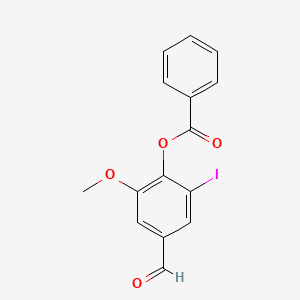

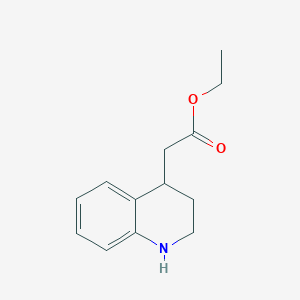

![molecular formula C17H15N3OS2 B2968662 6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-26-6](/img/structure/B2968662.png)

6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following Langmuir adsorption curves .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Catalysis in Organic Reactions

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, similar in structure to 6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, in zeolite Y demonstrated significant catalytic activity for the oxidation of primary alcohols and hydrocarbons. This suggests potential applications of structurally related compounds in catalysis, highlighting their role in enhancing the efficiency and reusability of catalysts for organic synthesis processes (Ghorbanloo & Alamooti, 2017).

Anticancer Potential

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown promising anticancer activity, particularly by inducing cell cycle arrest and apoptosis in cancer cell lines through p53 activation via mitochondrial-dependent pathways. This underscores the potential of these compounds as scaffolds for developing novel anticancer agents (Kumbhare et al., 2014).

Antimicrobial Activity

The synthesis and biological evaluation of derivatives related to 6-methoxy-2-aminobenzothiazole, a core part of the compound of interest, have been reported to exhibit antimicrobial activity against a range of microorganisms. This suggests that the compound may also possess antimicrobial properties, potentially offering a new avenue for the development of antimicrobial agents (Juber et al., 2020).

Anti-Tuberculosis Activity

Research on substituted benzo[h]quinazolines, benzo[g]indazoles, pyrazoles, and 2,6-diarylpyridines, which share a structural resemblance to the compound of interest, have identified several compounds with significant anti-tubercular activity. This highlights the potential of similar compounds in the treatment of tuberculosis, emphasizing the importance of structural diversity in drug discovery (Maurya et al., 2013).

Neuroprotective Effects

N-(Substituted benzothiazol-2-yl)amide derivatives, including those similar in structure to the compound of interest, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Such compounds have demonstrated promising results, indicating their potential as leads for the development of safer and effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .

Biochemical Pathways

Thiazole derivatives have been associated with the regulation of key mitochondrial proteins such as Bcl-2 and Bax . This alteration in protein levels can result in apoptosis by accelerating the expression of caspases .

Result of Action

Thiazole derivatives have been shown to exhibit anti-cancer activity against various cancer cell lines . They have been found to be particularly effective against the Colo205 cell line, with IC50 values ranging from 5.04–13 μM . One of the promising compounds induced G2/M cell cycle arrest and increased the levels of p53 tremendously in treated Colo205 cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-3-10-4-6-12-14(8-10)22-16(18-12)20-17-19-13-7-5-11(21-2)9-15(13)23-17/h4-9H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCFZRBRTSODID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

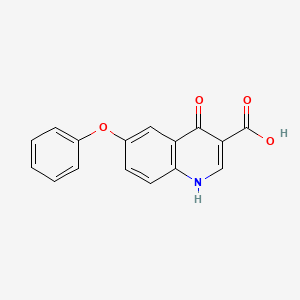

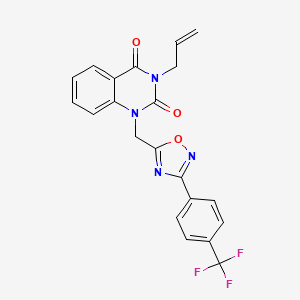

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)

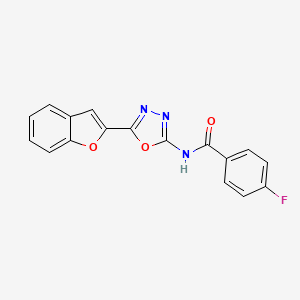

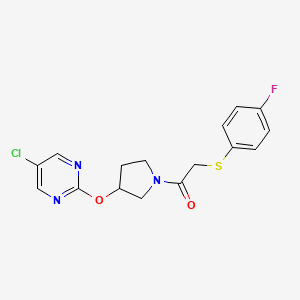

![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)

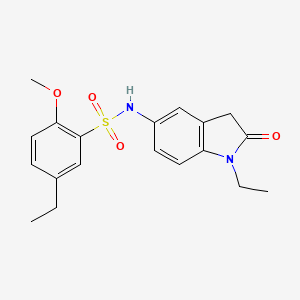

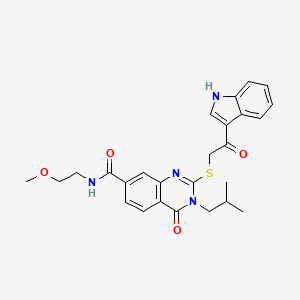

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)

![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)